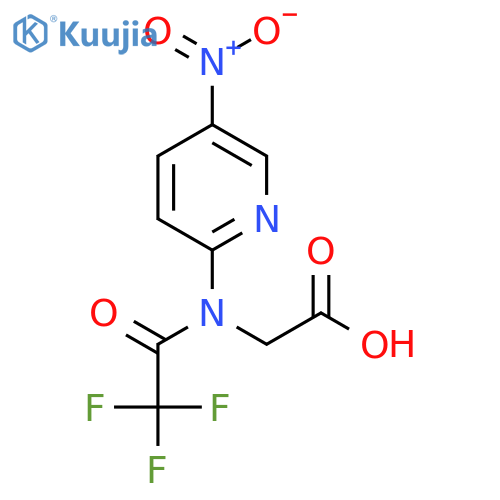Cas no 2680756-98-1 (2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)

2680756-98-1 structure
商品名:2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid
2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid
- 2680756-98-1
- EN300-28288768
- 2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid
-
- インチ: 1S/C9H6F3N3O5/c10-9(11,12)8(18)14(4-7(16)17)6-2-1-5(3-13-6)15(19)20/h1-3H,4H2,(H,16,17)
- InChIKey: BXOLQXVIEXQURO-UHFFFAOYSA-N
- ほほえんだ: FC(C(N(CC(=O)O)C1C=CC(=CN=1)[N+](=O)[O-])=O)(F)F
計算された属性
- せいみつぶんしりょう: 293.02595479g/mol
- どういたいしつりょう: 293.02595479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288768-5.0g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28288768-0.5g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28288768-1.0g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28288768-0.1g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28288768-0.25g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28288768-10g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 10g |
$2884.0 | 2023-09-08 | ||
| Enamine | EN300-28288768-5g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 5g |
$1945.0 | 2023-09-08 | ||
| Enamine | EN300-28288768-0.05g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28288768-2.5g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28288768-10.0g |
2-[2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamido]acetic acid |
2680756-98-1 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 |
2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
2680756-98-1 (2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
